molecular formula C15H18FN3 B2412895 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 1225561-77-2

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2412895
CAS No.: 1225561-77-2
M. Wt: 259.328
InChI Key: WDGFLQWAAYJAJZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: is a chemical compound with a molecular formula of C15H20FN3 This compound is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and a pyrazolamine moiety

Scientific Research Applications

3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features. It may be studied for its interactions with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials. It may be used in the production of polymers, coatings, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and mechanisms depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure with a chlorine atom instead of fluorine.

    3-Cyclohexyl-1-(4-bromophenyl)-1H-pyrazol-5-amine: Similar structure with a bromine atom instead of fluorine.

    3-Cyclohexyl-1-(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-Cyclohexyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s biological activity and make it a valuable candidate for various applications.

Properties

IUPAC Name

5-cyclohexyl-2-(4-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h6-11H,1-5,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFLQWAAYJAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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